molecular formula C15H12N2O B1276148 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-10-1

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Cat. No.: B1276148
CAS No.: 25700-10-1
M. Wt: 236.27 g/mol
InChI Key: QUJQOWRVTLABIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C15H12N2O. It is characterized by the presence of a benzimidazole ring attached to a phenyl group, which is further connected to an ethanone moiety.

Scientific Research Applications

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in downstream signaling events . These interactions often result in changes in gene expression, protein activity, and cellular responses, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. For instance, prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in long-term changes in cellular metabolism and function . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone typically involves the reaction of 4-(1H-benzimidazol-1-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzimidazol-2-yl)ethanone
  • 4-(1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-1-yl)phenol

Uniqueness

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is unique due to the specific positioning of the benzimidazole ring and the ethanone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(benzimidazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJQOWRVTLABIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407016
Record name 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25700-10-1
Record name 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of p-bromoacetophenone (3.98 g, 20 mmol), benzimidazole (4.72 g, 40 mmol), copper bronze (1.27 g, 20 mmol), anhydrous potassium carbonate (5.52 g, 40 mmol) and cuprous bromide (290 mg, 2 mmol) in dry N-methylpyrrolidinone (60 ml) was heated under nitrogen at 160° C. for 8 hours. Most of the solvent was removed by distillation under reduced pressure and the residue was diluted with dichloromethane (500 ml) and 2N sodium hydroxide (200 ml). The organic layer was washed with water (300 ml), dried (MgSO4) and concentrated to give a dark brown oil. Purification by flash chromatography (eluting with ethyl acetate gave 4'-(1-benzimidazolyl)acetophenone, 3.085 g as a pale yellow solid, m.p. 133°-135° C.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper bronze
Quantity
1.27 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.